6-Methyl-3,4-dihydro-2H-pyran

説明

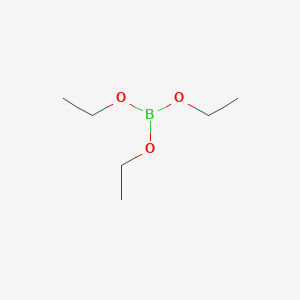

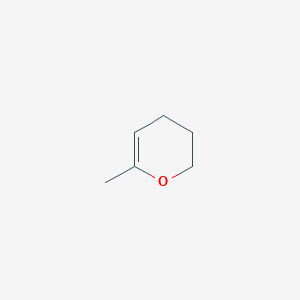

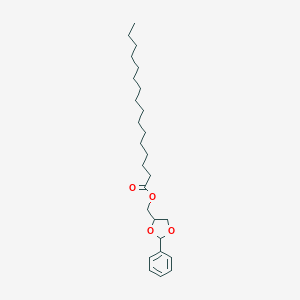

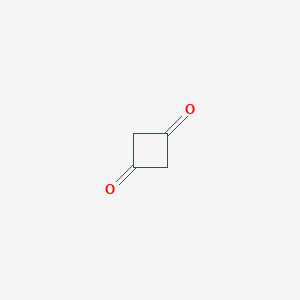

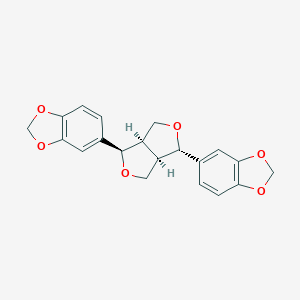

6-Methyl-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C6H10O . It is also known by other names such as 2-Methyl-5,6-dihydro-4H-pyran and 2-Methyl-.delta.2-dihydropyran . The molecular weight of this compound is 98.14 g/mol .

Synthesis Analysis

The synthesis of 6-Methyl-3,4-dihydro-2H-pyran has been discussed in several papers . For instance, one study describes the synthesis of tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .Molecular Structure Analysis

The molecular structure of 6-Methyl-3,4-dihydro-2H-pyran can be represented by the InChI string: InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h4H,2-3,5H2,1H3 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

6-Methyl-3,4-dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-3,4-dihydro-2H-pyran include a molecular weight of 98.14 g/mol, XLogP3-AA of 1.5, hydrogen bond donor count of 0, hydrogen bond acceptor count of 1, and rotatable bond count of 0 . The exact mass and monoisotopic mass are both 98.073164938 g/mol .科学的研究の応用

6-Methyl-3,4-dihydro-2H-pyran has been studied in the context of organic synthesis, particularly in reactions involving addition, cyclization, and cycloaddition, as detailed in the work by Longley, Emerson, and Blardinelli (2003) (Longley, Emerson, & Blardinelli, 2003).

The crystal structure of compounds related to 6-Methyl-3,4-dihydro-2H-pyran has been analyzed, contributing to a better understanding of their molecular conformation and potential interactions, as reported by Zukerman-Schpector et al. (2015) (Zukerman-Schpector et al., 2015).

Research has also focused on its use as an intermediate in the synthesis of complex molecules, such as those described by Ley and Osborn (2003) (Ley & Osborn, 2003).

There are implications for its use in the development of pharmaceuticals, like in the creation of brain penetrant PDE9A inhibitors, which have been tested in clinical trials for cognitive disorders, as illustrated by Verhoest et al. (2012) (Verhoest et al., 2012).

It's been used in polymer science, particularly in the synthesis of polymers with potential antitumor activity, as shown in the study by Kaplan Can et al. (2005) (Kaplan Can et al., 2005).

Additionally, 6-Methyl-3,4-dihydro-2H-pyran derivatives have been investigated for their utility in heterocyclic chemistry, especially in the context of catalytic cyclizations to produce pyran and oxazine derivatives, as discussed by Varela and Saá (2016) (Varela & Saá, 2016).

Safety And Hazards

特性

IUPAC Name |

6-methyl-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBAXSUIRDPNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166807 | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3,4-dihydro-2H-pyran | |

CAS RN |

16015-11-5 | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)